An In-depth Technical Guide to the Synthesis of Triazinetriethanol from Formaldehyde and Ethanolamine
An In-depth Technical Guide to the Synthesis of Triazinetriethanol from Formaldehyde and Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, commonly known as triazinetriethanol. This compound is of significant interest due to its applications as a biocide, a crosslinking agent in polymer chemistry, and as a scavenger for hydrogen sulfide in the oil and gas industry.[1][2] This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis from formaldehyde and ethanolamine.
Reaction Overview and Mechanism
The synthesis of triazinetriethanol is a classic example of a condensation reaction between an aldehyde (formaldehyde) and a primary amine (ethanolamine).[3] The reaction proceeds through the formation of an unstable imine intermediate, which rapidly cyclizes to form the stable hexahydro-s-triazine ring structure.[3][4] The overall reaction is exothermic.[4]
The generally accepted reaction mechanism involves the nucleophilic attack of the amine group of ethanolamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a formaldimine intermediate. Three of these imine molecules then undergo cyclotrimerization to yield the final triazinetriethanol product.
Quantitative Data Summary
The efficiency of triazinetriethanol synthesis is influenced by several factors, including the molar ratio of reactants, temperature, and the source of formaldehyde. The following tables summarize key quantitative data derived from various sources.
| Table 1: Reactant Molar Ratios and Yields | |
| Ethanolamine : Formaldehyde Molar Ratio | Reported Yield |
| 1 : 1 | 86%[5] |
| 1 : 1 (using paraformaldehyde) | Not explicitly stated, but product was collected[6][7] |
| 1 : 2 | Leads to the formation of methylene bisoxazolidine[8] |
| 1 : 4 | Results in a mixture of products[8] |
| Table 2: Reaction Conditions | |
| Parameter | Condition |
| Temperature (during amine addition) | Below 50 °C[6][7] |
| Temperature (post-addition stirring) | 80 °C[6][7] |
| Reaction Time (post-addition stirring) | 1 hour[6][7] |
| Reaction Time (room temperature) | 48 hours[5] |
| Formaldehyde Source | Aqueous formaldehyde solution or solid paraformaldehyde[6] |
Detailed Experimental Protocols
The following protocols are synthesized from established laboratory procedures and patent literature to provide a detailed methodology for the synthesis of triazinetriethanol.
Synthesis using Paraformaldehyde
This method utilizes paraformaldehyde as the formaldehyde source, which can offer better control over the reaction.
Materials:
-
Ethanolamine (MEA)
-
Paraformaldehyde (96% pure)
-
Methanol (optional, as a solvent)
-
Reaction flask equipped with a stirrer, condenser, and temperature control device
Procedure:
-
Charge the reaction flask with 1 mole equivalent of paraformaldehyde.
-
Slowly add 1 mole equivalent of monoethanolamine drop-wise to the flask containing the paraformaldehyde.
-
During the addition, maintain the temperature of the reaction mixture below 50 °C.[6][7]
-
After the complete addition of ethanolamine, stir the contents of the flask for 1 hour while maintaining the temperature at 80 °C.[6][7]
-
Upon completion, the product can be collected. It is typically a transparent, single-phase solution.[6]
Synthesis at Room Temperature
This method offers a lower-energy alternative, proceeding over a longer reaction time.
Materials:
-
Ethanolamine (0.1 mol, 6.1 g)
-
Paraformaldehyde (0.1 mol as formaldehyde, 3.0 g)
-
Methanol (20 mL)
-
Rotary evaporator
Procedure:
-
To a solution of 0.1 mol of ethanolamine, add 0.1 mol (as formaldehyde) of paraformaldehyde in 20 mL of methanol.[5]
-
Stir the mixture at room temperature for 48 hours.[5]
-
After the reaction is complete, remove the solvent using a rotary evaporator.[5]
-
The resulting residue can be further purified by distillation under reduced pressure to yield a light yellow viscous liquid.[5]
Visualizing the Process
To further elucidate the synthesis of triazinetriethanol, the following diagrams illustrate the chemical pathway and a typical experimental workflow.
Caption: Reaction pathway for triazinetriethanol synthesis.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of triazinetriethanol from formaldehyde and ethanolamine is a well-established and efficient process. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the temperature, high yields of the desired product can be achieved. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound. Further optimization of reaction parameters may be possible depending on the desired purity and scale of the synthesis.
References
- 1. Hexahydro-1,3,5-tris-(2-hydroxyethyl)triazine | Chemotechnique Diagnostics [chemotechnique.se]
- 2. CAS 4719-04-4: Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-tria… [cymitquimica.com]
- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine | 4719-04-4 [chemicalbook.com]
- 6. US20130118996A1 - Hexahydrotriazines, synthesis and use - Google Patents [patents.google.com]
- 7. US20130118996A1 - Hexahydrotriazines, synthesis and use - Google Patents [patents.google.com]
- 8. "The study of the component composition of the reaction mixture contain" by Hurramov Lochinbek, Alimukhamedova Nozima et al. [cce.researchcommons.org]
